molecular formula C15H22BNO3 B1358527 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 947191-69-7

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1358527
CAS No.: 947191-69-7
M. Wt: 275.15 g/mol
InChI Key: QEQNYJUPYICBCR-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the pyridine derivative with cyclopropylmethanol under suitable conditions, often using a base such as sodium hydride or potassium carbonate.

    Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be achieved through a Miyaura borylation reaction, where the pyridine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors, for example, can be employed to streamline the synthesis process, making it more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl or vinyl derivatives depending on the halide used in the cross-coupling reaction.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

    Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.

    Material Science: It can be used in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its medicinal applications would depend on the specific bioactive molecules derived from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the cyclopropylmethoxy group, which may affect its reactivity and applications.

Uniqueness

The presence of both the cyclopropylmethoxy group and the boronate ester group in 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a unique compound with enhanced reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-9-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQNYJUPYICBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639888
Record name 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947191-69-7
Record name 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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